molecular formula C20H21BrN2O B15042551 (2-bromophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

(2-bromophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B15042551
M. Wt: 385.3 g/mol
InChI Key: CLGFRXNPXZFNLL-RMKNXTFCSA-N
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Description

1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound with the molecular formula C20H19BrN2O It is a derivative of piperazine, a heterocyclic amine, and features both bromobenzoyl and phenylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation of piperazine: The resulting 2-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(2-bromobenzoyl)piperazine.

    Alkylation: Finally, the 1-(2-bromobenzoyl)piperazine is alkylated with cinnamyl chloride (3-phenylprop-2-en-1-yl chloride) in the presence of a base like potassium carbonate (K2CO3) to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylprop-2-en-1-yl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the phenylprop-2-en-1-yl group to form alcohols, ketones, or alkanes.

Scientific Research Applications

1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylprop-2-en-1-yl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromobenzoyl)piperazine: This compound lacks the phenylprop-2-en-1-yl group, making it less hydrophobic and potentially less effective in certain applications.

    4-(2-Bromobenzoyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which can affect its binding properties and reactivity.

    1-(2-Chlorobenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: This compound has a chlorine atom instead of a bromine atom, which can influence its reactivity and interactions.

Uniqueness

1-(2-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to the presence of both the bromobenzoyl and phenylprop-2-en-1-yl groups. This combination provides a balance of hydrophobicity and reactivity, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H21BrN2O

Molecular Weight

385.3 g/mol

IUPAC Name

(2-bromophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H21BrN2O/c21-19-11-5-4-10-18(19)20(24)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+

InChI Key

CLGFRXNPXZFNLL-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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